molecular formula C22H19ClN2O2 B11410375 1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

Cat. No.: B11410375
M. Wt: 378.8 g/mol
InChI Key: OEYKVAQAMRRCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 3,4-dimethoxyaniline in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Indole derivatives

Comparison: Compared to similar compounds, 1-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE exhibits unique chemical properties due to the presence of both chlorophenyl and dimethoxyphenyl groups. These structural features contribute to its distinct reactivity and potential applications. For example, the compound’s ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole

InChI

InChI=1S/C22H19ClN2O2/c1-26-20-12-9-16(13-21(20)27-2)22-24-18-5-3-4-6-19(18)25(22)14-15-7-10-17(23)11-8-15/h3-13H,14H2,1-2H3

InChI Key

OEYKVAQAMRRCOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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